molecular formula C7H18ClNO5 B1417965 N-Methyl-D-glucamine Hydrochloride CAS No. 35564-86-4

N-Methyl-D-glucamine Hydrochloride

Cat. No. B1417965
CAS RN: 35564-86-4
M. Wt: 231.67 g/mol
InChI Key: PKPZZAVJXDZHDW-LJTMIZJLSA-N
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Description

N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N-Methyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents .


Synthesis Analysis

N-Methyl-D-glucamine acts as a catalyst in one-pot synthesis of pyranopyrazole derivatives . It has also been used in the functionalization of graphene oxide, resulting in the synthesis of NMDG@GO for further use in studies .


Molecular Structure Analysis

The molecular formula of N-Methyl-D-glucamine Hydrochloride is C7H18ClNO5 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride . The InChI is InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1 .


Chemical Reactions Analysis

N-Methyl-D-glucamine has been used in the preparation of acute brain slices using an optimized N-Methyl-D-glucamine protective recovery method . This method has been validated for enhancing neuronal preservation and overall brain slice viability .


Physical And Chemical Properties Analysis

N-Methyl-D-glucamine Hydrochloride is a solid at 20°C . Its molecular weight is 231.67 g/mol .

Scientific Research Applications

Antidepressant Effects and Mechanisms

N-Methyl-D-glucamine hydrochloride, in the form of ketamine hydrochloride, has been studied for its potential antidepressant effects. Research indicates significant improvement in depressive symptoms within 72 hours after administration in subjects with depression, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).

Cardiotoxicity Evaluation

Studies have also focused on evaluating the cardiotoxicity of N-Methyl-glucamine in its form as N-Methyl-glucamine antimoniate. Electrocardiographic readings in patients with acute cutaneous leishmaniasis showed no alterations indicative of myocardial toxicity, despite its therapeutic efficacy in healing cutaneous sores (García Muller et al., 1982).

Treatment of Cutaneous Leishmaniasis

N-Methyl-glucamine antimoniate has been compared with recombinant interferon-γ in treating cutaneous leishmaniasis. The study found that N-Methyl-glucamine antimoniate was highly effective and superior to interferon-γ in treating lesions caused by Leishmania tropica (Harms et al., 1991).

Analgesic and Anesthetic Applications

Research has investigated the use and efficacy of low-dose ketamine, an NMDA receptor antagonist derived from N-Methyl-D-glucamine hydrochloride, in managing acute postoperative pain. It provides insights into the analgesic properties of ketamine and its potential role in postoperative pain management (Schmid et al., 1999).

Chelation and Heavy Metal Detoxification

Studies have evaluated the efficacy of dithiocarbamates, derivatives of N-Methyl-D-glucamine, in chelating heavy metals and facilitating their excretion. These compounds significantly enhance the biliary excretion of heavy metals like cadmium without influencing urinary excretion, offering a potential therapeutic approach to heavy metal detoxification (Kojima et al., 1986).

Safety And Hazards

Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure can be harmful . Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .

properties

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPZZAVJXDZHDW-LJTMIZJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-D-glucamine Hydrochloride

CAS RN

35564-86-4
Record name Meglumine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35564-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylglucamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035564864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1-deoxy-1-(methylamino)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLGLUCAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IG86HL9XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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